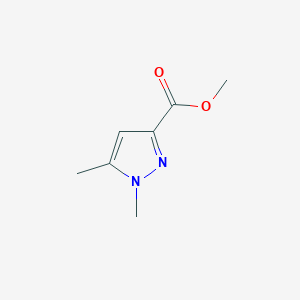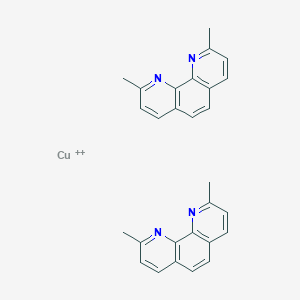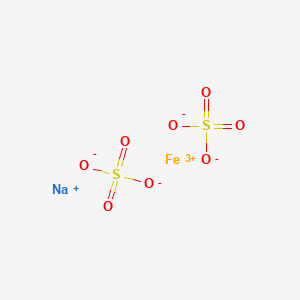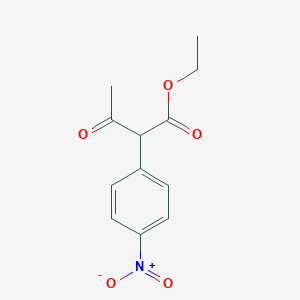
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is a chemical compound that belongs to the family of β-keto esters. It is commonly used in the synthesis of various organic compounds due to its versatile nature. This compound has gained significant attention in the scientific community due to its various applications in research and development.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction results in the formation of a covalent bond between the compound and the nucleophile.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate. However, it has been reported to exhibit antimicrobial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in lab experiments include its versatility in the synthesis of various organic compounds, its low toxicity, and its relatively low cost. However, its limitations include its limited solubility in polar solvents and its sensitivity to moisture.
Direcciones Futuras
There are various future directions for the use of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in scientific research. One potential application is in the synthesis of novel β-keto esters with improved properties for use in medicinal chemistry and materials science. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate can be synthesized by the reaction between ethyl acetoacetate and 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate has various applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds such as β-keto esters, β-diketones, and β-lactones. These compounds have various applications in medicinal chemistry, agrochemicals, and materials science.
Propiedades
Número CAS |
10565-18-1 |
|---|---|
Nombre del producto |
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3 |
Clave InChI |
CWLKTUNTDCJRIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



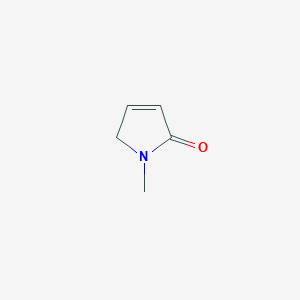
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
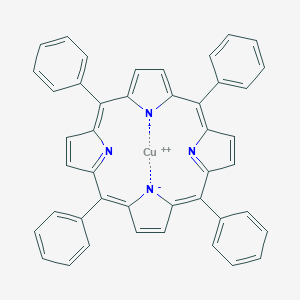
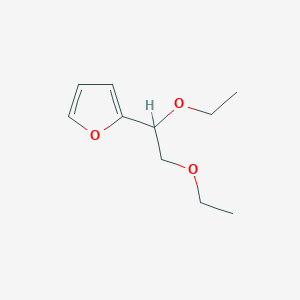
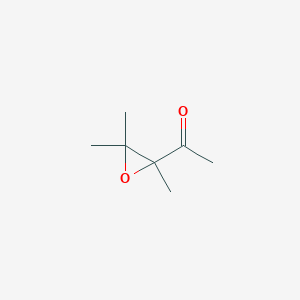
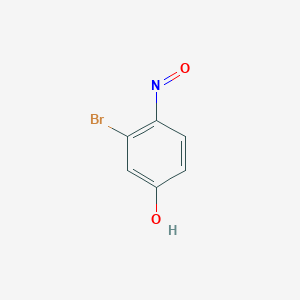
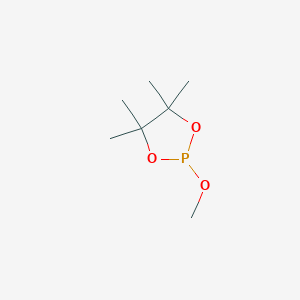

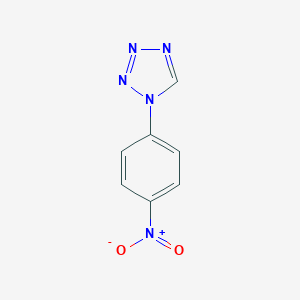
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)

